

natural sources and dietary intake of caffeic acid

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Compound Focus: Caffeic Acid

CAS No.: 331-39-5

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Dietary Sources and Quantitative Data

Caffeic acid is present in a vast range of plant-based foods, both in its free form and, more commonly, as part of compounds like chlorogenic acid (which is an ester of **caffeic acid** and quinic acid) [1] [2]. The following table summarizes the **caffeic acid** content in various foods, with data primarily sourced from the Phenol-Explorer database, a comprehensive resource on polyphenol content in foods [3].

Table 1: Caffeic Acid Content in Selected Foods and Beverages

Food Category	Specific Food	Mean Caffeic Acid Content	Unit	Notes
Herbs & Spices	Common Sage, dried	26.40	mg/100 g	Very high concentration
	Common Thyme, dried	21.28	mg/100 g	Very high concentration
	Spearmint, dried	25.00	mg/100 g	Very high concentration

Food Category	Specific Food	Mean Caffeic Acid Content	Unit	Notes
	Caraway	16.40	mg/100 g	High concentration
	Ceylan Cinnamon	24.20	mg/100 g	High concentration
	Rosemary, dried	9.67	mg/100 g	High concentration
Fruits	Black Chokeberry	141.14	mg/100 g	Exceptionally high concentration
	Lingonberry, raw	6.34	mg/100 g	High concentration
	American Cranberry	2.31	mg/100 g	
	Date, fresh	3.37	mg/100 g	
	Plum, prune	1.11	mg/100 g	
	Apple, whole raw	0.33	mg/100 g	
Beverages	Red Wine	1.88	mg/100 ml	
	Apple Juice, pure	0.68	mg/100 ml	
	Plum Prune Juice	5.10	mg/100 ml	High concentration

Food Category	Specific Food	Mean Caffeic Acid Content	Unit	Notes
	White Wine	0.24	mg/100 ml	
	Beer (Regular)	0.03	mg/100 ml	
	Coffee Beverage (Filter)	0.03	mg/100 ml	<i>Note: Coffee is a major source of chlorogenic acid</i>
Other	Olive Oil, virgin	0.02	mg/100 g	
	Common Wheat, whole grain	0.04	mg/100 g	

Note on Coffee: Although coffee is the most significant dietary source of **caffeic acid** for many people, it is important to distinguish that it is primarily consumed as its precursor, **chlorogenic acid** [1] [2]. One study notes that the **caffeic acid** content in coffee beans can range from 9 to 14 mg/100 g, or even up to 87 mg/100 g, but the brewed beverage itself shows a lower concentration as reflected in the table above [4]. A heavy coffee drinker can consume up to 500 mg of **caffeic acid** (primarily from chlorogenic acid) per day [4].

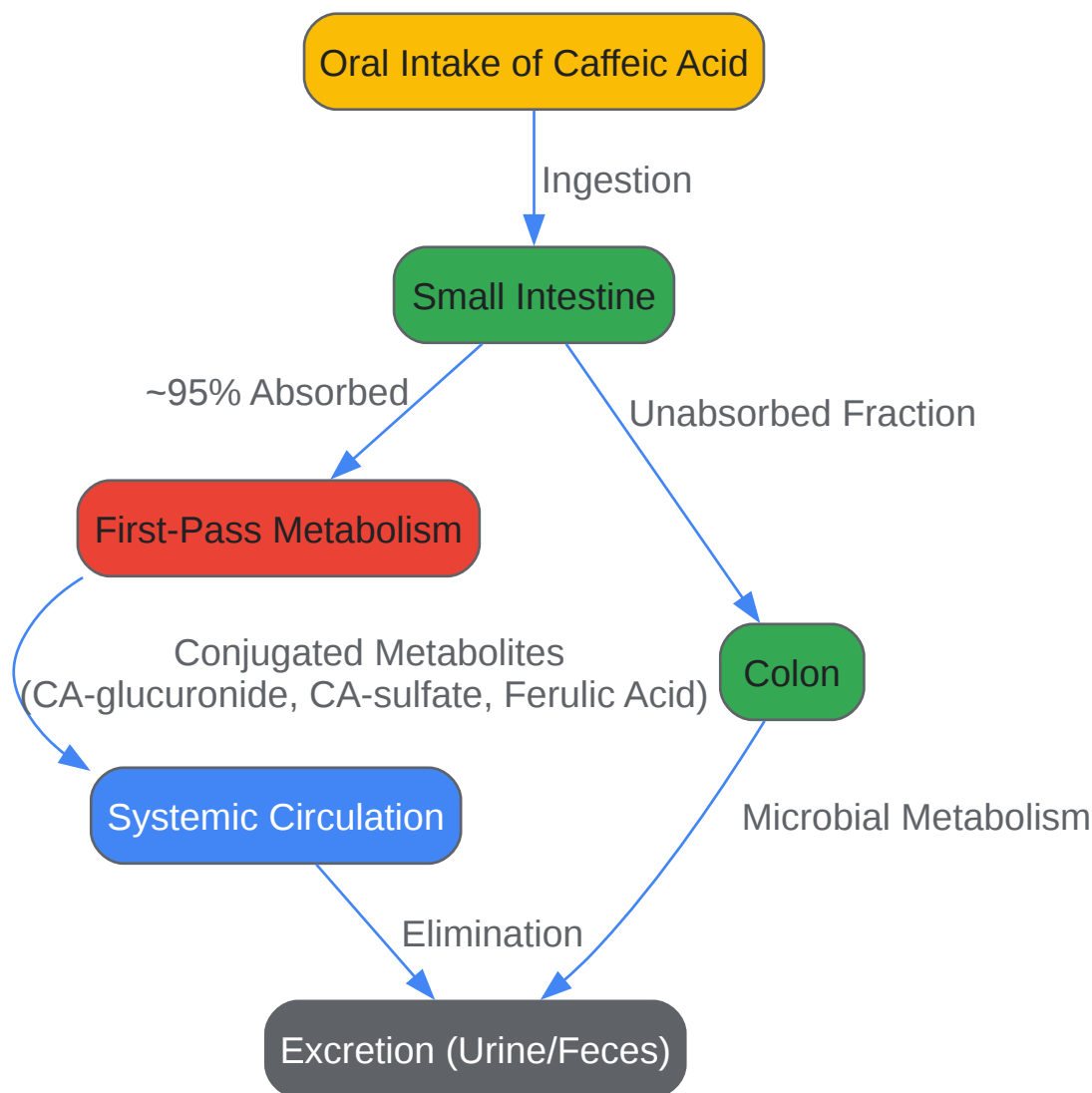
Absorption, Metabolism, and Bioavailability

Understanding the pharmacokinetics of **caffeic acid** is crucial for its application in drug development.

- **Absorption:** In humans, about **95% of free caffeic acid is absorbed in the small intestine** [2]. In contrast, only about one-third of chlorogenic acid is absorbed in the small intestine, with the majority reaching the colon where gut microbiota hydrolyze it into **caffeic acid** and other metabolites [2] [5].
- **Metabolism and Bioavailability Challenges:** After absorption, **caffeic acid** undergoes extensive first-pass metabolism in the enterocytes and liver [6]. It is metabolized via:
 - **Glucuronidation** (by UGT enzymes)
 - **Sulfation** (by SULT enzymes)
 - **Methylation** (by COMT, converting it to ferulic acid) [6] As a result, native (unmetabolized) **caffeic acid** is present in systemic circulation at very low concentrations (<1 μM), with the

conjugated forms being predominant [6]. Its hydrophilic nature and moderate molecular weight further restrict its permeability across the blood-brain barrier (BBB), which is a significant challenge for central nervous system drug development [6].

The diagram below illustrates the key pharmacokinetic processes of **caffeic acid** after oral administration.



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Caffeic Acid Pharmacokinetic Pathway

Key Experimental Methodologies

For researchers investigating **caffeic acid**, here are common and critical experimental protocols.

1. Analytical Quantification in Foods and Biosamples The primary method for quantifying **caffeic acid** is **High-Performance Liquid Chromatography (HPLC)** coupled with various detectors [7] [8] [9].

- **Protocol Summary:**

- **Extraction:** Plant or food samples are typically homogenized and extracted with a methanol/water or ethanol/water solvent (e.g., 80:20 v/v) [8].
- **Separation:** A reverse-phase C18 column is standard. The mobile phase is often a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol [7] [8].
- **Detection:**
 - **Diode Array Detector (DAD):** Commonly used, with **caffeic acid** detected around 320-330 nm [7].
 - **Electrochemical Detection:** Offers higher sensitivity for phenolic compounds [7].
 - **Mass Spectrometry (MS):** Used for definitive identification and quantification in complex matrices, allowing for tandem MS (MS/MS) analysis [6].

2. Assessing Biological Activity: In Vitro and In Vivo Models

- **Antioxidant Assays:**

- **DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay:** Measures the ability of **caffeic acid** to donate a hydrogen atom to stabilize the DPPH radical, quantified by a decrease in absorbance at 517 nm [9].
- **Metal Chelation Assay:** Evaluates the ability of **caffeic acid** to chelate pro-oxidant metal ions like Fe²⁺ or Cu²⁺, often monitored by spectrophotometry [4].

- **Enzyme Inhibition Studies:**

- **Protocol (e.g., for Acetylcholinesterase - AChE):** The Ellman's method is standard. The reaction mixture contains AChE, the substrate acetylthiocholine iodide, and Ellman's reagent (DTNB). **Caffeic acid** is added at various concentrations, and the increase in absorbance at 412 nm from the yellow anion formed is measured to calculate inhibition [6].

- **Cell Culture Studies:**

- **Viability Assays:** MTT or MTS assays are used to determine cytotoxic or anti-proliferative effects on cancer cell lines (e.g., HepG2 liver cancer, MCF7 breast cancer) [4].
- **Mechanistic Studies:** Western blotting, qPCR, and immunofluorescence are used to analyze changes in protein expression (e.g., VEGF, NF-κB, AMPK phosphorylation) and signaling pathways in response to **caffeic acid** treatment [4] [5].

- **In Vivo Animal Models:**

- **AD Models:** Transgenic mice (e.g., APP/PS1) or rats with scopolamine-induced cognitive deficits are used. CA is administered orally, and effects are assessed via behavioral tests (Morris water maze, Y-maze) and post-mortem brain analysis for Aβ plaques and tau pathology [6].

- **Fatty Liver Disease Models:** Laying hens or rodents fed high-energy diets are common. Outcomes include liver histology (Oil Red O staining), serum biomarkers (ALT, AST, TG), and transcriptomic/proteomic analysis of liver tissue [5].

Research Gaps and Future Directions

- **Human Clinical Trials:** The majority of evidence for **caffeic acid**'s health benefits comes from *in vitro* studies and animal models. Robust human clinical trials are needed to confirm efficacy and determine safe and effective dosages [1] [10].
- **Bioavailability Enhancement:** A major research focus is on developing novel delivery systems to overcome **caffeic acid**'s poor bioavailability. Promising strategies include **nanotechnology-based systems** like solid lipid nanoparticles, liposomes, and carbon dots, which have been shown to significantly enhance brain delivery and efficacy in preclinical models [6].
- **Derivative Synthesis:** Chemical modification of **caffeic acid** to create novel amide, ester, and hybrid compounds is an active area of research aimed at improving its stability, potency, and pharmacokinetic profile [9].

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